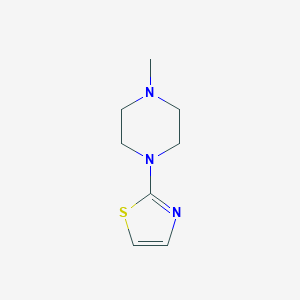

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPDKPFPBGJRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435976 | |

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187533-52-4 | |

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Abstract: This document provides a comprehensive technical overview of the chemical and pharmacological properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, also known as 2-(4-methylpiperazin-1-yl)-1,3-thiazole. This compound integrates two key pharmacophores: the N-methylpiperazine moiety, a common feature in centrally active drugs[1], and the 1,3-thiazole ring, a versatile heterocycle with a broad spectrum of biological activities.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, potential reactivity, and pharmacological relevance. While direct experimental data for this specific molecule is sparse in publicly available literature, this guide synthesizes information from closely related analogues and its constituent fragments to present a robust scientific profile.

Introduction: The Scientific Rationale

The field of medicinal chemistry is driven by the strategic combination of known pharmacophores to create novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles. The structure of this compound is a prime example of this design philosophy.

-

The Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting the central nervous system (CNS).[3] Its basic nitrogen atoms allow for salt formation, improving solubility and bioavailability, and provide key interaction points for receptor binding. The N-methylation, creating N-methylpiperazine, often modulates basicity and lipophilicity, which can fine-tune blood-brain barrier penetration and target affinity.[1][4]

-

The Thiazole Moiety: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen. This ring system is a bioisostere for various functional groups and is found in numerous bioactive compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3][5] Its ability to participate in hydrogen bonding, metal chelation, and π-π stacking makes it a highly versatile component for molecular recognition at biological targets.

The conjunction of these two moieties via a C-N bond suggests a molecule designed to explore therapeutic areas where both CNS penetration and specific enzymatic or receptor interactions are paramount. This guide will deconstruct the properties of this compound from first principles and available data on its analogues.

Core Physicochemical Properties

The predicted physicochemical properties of 2-(4-methylpiperazin-1-yl)-1,3-thiazole are critical for anticipating its behavior in both chemical and biological systems. The following table summarizes key computed parameters, derived from analysis of its constituent parts and related molecules like 1-(4-methyl-1,3-thiazol-2-yl)piperazine and 1-(thiazol-2-yl)piperazine.[6][7]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₃N₃S | Defines the elemental composition and exact mass. |

| Molecular Weight | 183.28 g/mol | Influences diffusion, membrane permeability, and overall pharmacokinetics. |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-1,3-thiazole | Provides an unambiguous chemical identifier. |

| CAS Number | Not assigned | Indicates a novel or less-common chemical entity. |

| XLogP3 (Predicted) | ~1.0 - 1.5 | Suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability. Favorable for oral absorption and CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~45 - 55 Ų | Indicates good potential for oral bioavailability and cell permeability.[6][7] |

| pKa (Predicted) | Basic pKa: ~7.5 - 8.5 (piperazine N) | The basicity of the N-methylpiperazine nitrogen is crucial for salt formation and interaction with acidic residues in biological targets. |

| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2 piperazine N, 1 thiazole N) | Provides points for specific interactions with biological targets. |

Synthesis and Structural Elucidation

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-thiazole is conceptually straightforward, relying on established heterocyclic chemistry. The primary disconnection is at the C-N bond between the thiazole ring and the piperazine nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the piperazine from the thiazole ring, suggesting a nucleophilic aromatic substitution (SNAr) or a coupling reaction. The most common precursors would be a halogenated thiazole and N-methylpiperazine.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a standard nucleophilic substitution approach. The causality behind each step is explained to ensure a self-validating and robust procedure.

Reaction: 2-Bromothiazole + 1-Methylpiperazine → 2-(4-methylpiperazin-1-yl)-1,3-thiazole

-

Reagent Preparation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiazole (1.0 eq).

-

Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). Causality: These solvents effectively dissolve the reactants and facilitate the SNAr reaction without participating in it.

-

-

Addition of Base and Nucleophile:

-

Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq). Causality: The base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Add 1-methylpiperazine (1.1 eq) dropwise to the solution.[1][4] Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile (2-bromothiazole).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C. Causality: Heating provides the necessary activation energy for the substitution reaction on the electron-deficient thiazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure 2-(4-methylpiperazin-1-yl)-1,3-thiazole.

-

Caption: Experimental workflow for synthesis.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods. Based on data from analogous structures, the following spectral characteristics are expected.[5][8]

-

¹H NMR (in CDCl₃):

-

δ ~7.2-7.4 ppm (d, 1H): Thiazole H-4 proton.

-

δ ~6.7-6.9 ppm (d, 1H): Thiazole H-5 proton.

-

δ ~3.5-3.7 ppm (t, 4H): Piperazine protons adjacent to the thiazole ring (-N-CH₂-).

-

δ ~2.5-2.7 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N-CH₂-).

-

δ ~2.3-2.4 ppm (s, 3H): N-methyl protons (-N-CH₃).

-

-

¹³C NMR (in CDCl₃):

-

δ ~168-170 ppm: Thiazole C-2 (attached to piperazine).

-

δ ~138-140 ppm: Thiazole C-4.

-

δ ~110-112 ppm: Thiazole C-5.

-

δ ~54-56 ppm: Piperazine carbons adjacent to the methyl group.

-

δ ~48-50 ppm: Piperazine carbons adjacent to the thiazole ring.

-

δ ~45-47 ppm: N-methyl carbon.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 184.0906.

-

Potential Pharmacological Applications

The structural combination of thiazole and piperazine moieties is prevalent in compounds investigated for a range of therapeutic targets.[9] This suggests a rich pharmacological landscape for this compound.

Central Nervous System (CNS) Activity

Many CNS-active drugs, including antipsychotics (e.g., aripiprazole) and antidepressants (e.g., vortioxetine), contain a piperazine ring.[3] The thiazole moiety has also been incorporated into compounds with neuroprotective, anticonvulsant, and anti-schizophrenic properties.[2][3] Therefore, this molecule is a strong candidate for screening against various CNS targets, such as dopamine, serotonin, or opioid receptors. The antinociceptive effects observed in some thiazole-piperazine derivatives suggest a potential role in pain management, possibly through interaction with the opioidergic system.[10]

Anticancer Activity

Derivatives of piperazine linked to heterocyclic systems like thiazole and thiadiazole have demonstrated potent anticancer activities.[5][11] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key kinases like EGFR.[5] The specific scaffold of this compound warrants investigation against a panel of cancer cell lines, particularly those where related pharmacophores have shown efficacy.

Antimicrobial and Anthelmintic Activity

The piperazine core itself has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist to paralyze parasites.[12] Thiazole derivatives are also known for their broad-spectrum antimicrobial and antifungal activities.[2][11] The combination in the target molecule could lead to synergistic or novel antimicrobial properties, making it a candidate for development as an anti-infective agent.

Safety and Toxicology

No direct toxicological data exists for this compound. However, GHS classifications for related compounds, such as 1-(4-methyl-1,3-thiazol-2-yl)piperazine, provide a preliminary hazard assessment.[6]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for drug discovery. Its design rationally combines the CNS-penetrant properties of the N-methylpiperazine scaffold with the diverse biological activity of the thiazole ring. This guide provides a foundational blueprint for its synthesis, characterization, and hypothetical pharmacological profile.

Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a diverse panel of biological targets, particularly CNS receptors and cancer-related kinases. Subsequent in vivo studies in relevant animal models will be essential to validate its therapeutic potential. The insights provided herein serve as a catalyst for such exploratory research, paving the way for the potential development of a new class of therapeutics.

References

- PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information.

-

PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(45), 29469-29482. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4339. Available at: [Link]

-

Çavuşoğlu, Ö. D., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 27(15), 4983. Available at: [Link]

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3749. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6610. Available at: [Link]

- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.

- ResearchGate. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

- Santa Cruz Biotechnology. (n.d.). 1-(4-methyl-1,3-thiazol-2-yl)piperazine.

-

Al-Romaigh, F. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059. Available at: [Link]

Sources

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth, technically focused walkthrough for the structure elucidation of 1-methyl-4-(1,3-thiazol-2-yl)piperazine, a novel heterocyclic compound with potential pharmacological applications. As researchers and scientists in the pharmaceutical industry, our commitment to scientific integrity necessitates a multi-faceted analytical approach, ensuring that every structural assignment is supported by a self-validating system of empirical data. This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification, from initial mass determination to the fine details of atomic connectivity and spatial arrangement.

The elucidation process detailed herein is built upon three pillars: Expertise & Experience , guiding the selection and interpretation of analytical techniques; Trustworthiness , achieved through the integration of orthogonal and self-validating experimental protocols; and Authoritative Grounding , with key claims and methodologies substantiated by established scientific literature.

The Analytical Workflow: A Synergistic Approach

The structure elucidation of a novel compound like this compound is not a linear process but rather an iterative and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and the convergence of data from these disparate methods provides the ultimate confirmation.

Caption: A logical workflow for the structure elucidation of novel compounds.

Part 1: Unveiling the Molecular Identity with Mass Spectrometry

The initial and most fundamental step in characterizing an unknown compound is the determination of its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Expertise & Experience in Action:

The choice of ionization technique is critical. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is highly effective. The basic sites are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Pattern:

The nominal mass of this compound (C₈H₁₃N₃S) is 183.08 g/mol . The HRMS spectrum should show a prominent [M+H]⁺ ion at m/z 184.0906.

The fragmentation pattern in the MS/MS spectrum provides crucial structural information. A key fragmentation pathway for piperazine-containing compounds is the neutral loss of the piperazine moiety or its fragments.[1] For our target molecule, a characteristic fragmentation would involve the cleavage of the C-N bond between the thiazole and piperazine rings.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 184.0906 | Protonated molecular ion |

| [M-C₄H₉N₂]⁺ | 85.0032 | Loss of N-methylpiperazine radical |

| [C₅H₁₂N₂]⁺ | 100.1000 | N-methylpiperazine fragment |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizing Gas (N₂): 1.5 L/min

-

Drying Gas (N₂): 8.0 L/min

-

Source Temperature: 120 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500

-

Acquisition Mode: Full scan

-

-

Data Analysis: Identify the [M+H]⁺ peak and use the accurate mass measurement to determine the elemental composition with a mass accuracy of <5 ppm. For MS/MS analysis, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Part 2: Mapping the Atomic Landscape with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a comprehensive picture of the atomic environments and their connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | d (J = 3.6 Hz) | 1H | Thiazole H-5 | Aromatic proton on the thiazole ring. |

| ~6.60 | d (J = 3.6 Hz) | 1H | Thiazole H-4 | Aromatic proton on the thiazole ring, coupled to H-5. |

| ~3.50 | t (J = 5.2 Hz) | 4H | Piperazine H-3, H-5 | Protons on the piperazine ring adjacent to the thiazole nitrogen. |

| ~2.50 | t (J = 5.2 Hz) | 4H | Piperazine H-2, H-6 | Protons on the piperazine ring adjacent to the methyl-substituted nitrogen. |

| ~2.35 | s | 3H | N-CH₃ | Methyl protons on the piperazine ring. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~168.0 | Thiazole C-2 | Carbon attached to two nitrogen atoms and a sulfur atom. |

| ~138.0 | Thiazole C-5 | Aromatic carbon in the thiazole ring. |

| ~108.0 | Thiazole C-4 | Aromatic carbon in the thiazole ring. |

| ~54.0 | Piperazine C-2, C-6 | Carbons adjacent to the methyl-substituted nitrogen. |

| ~48.0 | Piperazine C-3, C-5 | Carbons adjacent to the thiazole-substituted nitrogen. |

| ~46.0 | N-CH₃ | Methyl carbon. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides information about individual atoms, 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms.

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments and confirming the overall structure.

Caption: Expected key HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (HSQC and HMBC) Acquisition:

-

Utilize standard pulse programs for HSQC and HMBC.

-

Optimize parameters according to the instrument manufacturer's recommendations.

-

Part 3: The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a robust and often definitive structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by providing a three-dimensional model of the molecule in the solid state.

The Causality of Crystallization:

Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is a testament to the power of a multi-technique, synergistic analytical approach. High-resolution mass spectrometry provides the foundational molecular formula. 1D and 2D NMR spectroscopy then meticulously map out the atomic connectivity and local environments. Finally, single-crystal X-ray crystallography can offer the ultimate, irrefutable confirmation of the three-dimensional structure. By integrating these self-validating systems, we can have the utmost confidence in the structural integrity of our compounds, a critical prerequisite for advancing them through the drug development pipeline.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2020). ResearchGate. [Link][1]

Sources

An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine (CAS 40615-11-0)

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Convergence of Two Privileged Heterocycles

1-Methyl-4-(1,3-thiazol-2-yl)piperazine, identified by the CAS number 40615-11-0, represents a fascinating molecular architecture at the intersection of two of medicinal chemistry's most prolific heterocyclic scaffolds: the thiazole and the piperazine moieties. The thiazole ring is a cornerstone of numerous clinically significant drugs, valued for its bioisosteric resemblance to other functional groups and its ability to engage in a wide range of biological interactions.[1] Similarly, the piperazine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its favorable pharmacokinetic properties and its versatility as a linker or a pharmacophore.[2] The fusion of these two privileged structures in this compound creates a molecule with significant potential for the development of novel therapeutics, particularly in the realms of oncology and neurology. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its biological activities and potential applications in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40615-11-0 | [3] |

| Molecular Formula | C₈H₁₃N₃S | [3] |

| Molecular Weight | 183.28 g/mol | [3] |

| IUPAC Name | 1-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine | [3] |

| Computed LogP | 1.2 | [3] |

| Topological Polar Surface Area | 56.4 Ų | [3] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole ring, the piperazine ring, and the N-methyl group.

-

Thiazole Protons: A singlet for the proton at the 5-position of the thiazole ring.

-

Piperazine Protons: Two sets of multiplets, integrating to 4 protons each, for the methylene groups of the piperazine ring. The protons adjacent to the nitrogen attached to the thiazole ring will likely appear at a different chemical shift than those adjacent to the N-methyl group.

-

N-Methyl Protons: A singlet, integrating to 3 protons, for the methyl group attached to the piperazine nitrogen.

-

Thiazole Methyl Protons: A singlet, integrating to 3 protons, for the methyl group at the 4-position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Thiazole Carbons: Distinct signals for the three carbons of the thiazole ring, with the carbon at the 2-position (attached to the piperazine) being the most downfield.

-

Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring.

-

N-Methyl Carbon: A signal for the carbon of the N-methyl group.

-

Thiazole Methyl Carbon: A signal for the carbon of the methyl group on the thiazole ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 183, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the N-methyl group.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below. This proposed synthesis is based on well-established reactions for the formation of similar thiazolyl-piperazine derivatives.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-bromo-4-methylthiazole (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.1 to 1.5 equivalents) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

-

Base: An inorganic base like K₂CO₃ is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Excess of Amine: A slight excess of 1-methylpiperazine is used to ensure the complete consumption of the more valuable 2-bromo-4-methylthiazole starting material.

Pharmacology and Mechanism of Action

The thiazolyl-piperazine scaffold is a recurring motif in compounds with a wide range of biological activities. While specific pharmacological data for this compound is limited in the public domain, research on analogous structures provides strong indications of its potential therapeutic applications.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of thiazole and piperazine-containing hybrids.[2] The proposed mechanisms of action for these compounds are often multifaceted and can include:

-

Kinase Inhibition: Many thiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4]

-

Cell Cycle Arrest: These compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[5]

-

Induction of Apoptosis: Thiazolyl-piperazine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[5]

Caption: Plausible anticancer mechanisms of this compound.

Potential as an Analgesic Agent

Recent research has explored the antinociceptive (analgesic) properties of thiazole-piperazine derivatives. The primary mechanism of action appears to involve the opioidergic system. Studies on structurally related compounds have shown that they can exert both central and peripheral analgesic effects through the activation of opioid receptors.

Applications in Drug Discovery and Development

The unique structural features and potential biological activities of this compound make it an attractive starting point for drug discovery programs.

-

Scaffold for Library Synthesis: Its core structure can be readily modified at several positions, including the thiazole ring and the piperazine nitrogen, allowing for the generation of diverse chemical libraries for high-throughput screening.

-

Lead Optimization: For identified active compounds, further optimization of the pharmacokinetic and pharmacodynamic properties can be achieved through targeted chemical modifications.

-

Fragment-Based Drug Design: The thiazolyl-piperazine moiety can serve as a valuable fragment in fragment-based drug design approaches to develop novel inhibitors for various therapeutic targets.

Pharmacokinetics and Toxicology

While experimental pharmacokinetic and toxicology data for this compound are not extensively available, in silico predictions based on its structure can provide valuable insights for early-stage drug development.

In Silico ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the drug-likeness of a compound.

| ADME Property | Predicted Outcome | Rationale |

| Oral Bioavailability | Moderate to Good | The compound generally adheres to Lipinski's rule of five, suggesting good oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The LogP value and molecular size may allow for some degree of BBB penetration, which could be relevant for CNS-targeted therapies. |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes. | The N-methyl group and the aromatic thiazole ring are potential sites for oxidative metabolism. |

| Toxicity | Potential for hepatotoxicity and renal toxicity at high doses. | Acute toxicity studies on related thiazole derivatives have indicated potential liver and kidney damage at high concentrations.[2][6] |

GHS Hazard Classification: It is important to note that this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] Appropriate personal protective equipment should be used when handling this chemical.

Conclusion and Future Perspectives

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. The convergence of the favorable properties of the thiazole and piperazine rings within a single molecule provides a promising platform for the development of novel therapeutics, particularly in the fields of oncology and pain management. Further preclinical studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety profile. The insights provided in this technical guide serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule.

References

-

Synthesis, characterization, molecular docking, dynamics simulations, and in silico absorption, distribution, metabolism, and excretion (ADME) studies of new thiazolylhydrazone derivatives as butyrylcholinesterase inhibitors. (2022). PubMed. [Link]

-

Examples of various thiazolyl-pyrazoline-based compounds as anticancer candidates of TK inhibition activity. (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine. (n.d.). PubChem. [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

-

Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (2017). DergiPark. [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (n.d.). MDPI. [Link]

-

Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (n.d.). PubMed. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

-

(PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (n.d.). ResearchGate. [Link]

Sources

- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is paramount.[1] These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound featuring the versatile thiazole and piperazine scaffolds.[2][3] The presence of these moieties suggests potential biological activity, making a detailed characterization essential for researchers, scientists, and drug development professionals.[2][3]

This document will delve into the structural and fundamental physicochemical properties of this compound, including its molecular structure, molecular weight, solubility, lipophilicity (LogP), and acid dissociation constant (pKa). Furthermore, we will explore the spectroscopic signature of this molecule through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each parameter, a detailed, step-by-step experimental protocol is provided, grounded in established scientific principles to ensure data integrity and reproducibility.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

IUPAC Name: this compound

Molecular Formula: C₈H₁₃N₃S

Chemical Structure:

Caption: Chemical structure of this compound.

Fundamental Physicochemical Data

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while the molecular weight is calculated from the molecular formula, other parameters such as LogP and pKa are often predicted using computational models in the early stages of research and confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 183.28 g/mol | Calculated |

| Monoisotopic Mass | 183.08301860 Da | Predicted[4] |

| XLogP3-AA (Predicted) | 1.2 | Predicted[4] |

| Topological Polar Surface Area | 56.4 Ų | Predicted[4][5] |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated[5] |

| Rotatable Bond Count | 1 | Calculated[5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and purity of a compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact molecular weight and can provide insights into its structure.[2]

Predicted Mass Spectrum Data:

| Adduct | m/z |

| [M+H]⁺ | 184.0903 |

| [M+Na]⁺ | 206.0722 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of this compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Methodology:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the piperazine nitrogen is readily protonated.

-

Mass Analysis: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The high-resolution measurement will provide an exact mass that can be used to confirm the elemental formula (C₈H₁₃N₃S).

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[6][7]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | d, J = 3.6 Hz | 1H | Thiazole C4-H |

| ~ 6.60 | d, J = 3.6 Hz | 1H | Thiazole C5-H |

| ~ 3.50 | t, J = 5.0 Hz | 4H | Piperazine -CH₂-N(thiazole) |

| ~ 2.50 | t, J = 5.0 Hz | 4H | Piperazine -CH₂-N(CH₃) |

| ~ 2.35 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | Thiazole C2 |

| ~ 138.0 | Thiazole C4 |

| ~ 108.0 | Thiazole C5 |

| ~ 54.0 | Piperazine -CH₂-N(CH₃) |

| ~ 48.0 | Piperazine -CH₂-N(thiazole) |

| ~ 46.0 | N-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis:

-

Assign the observed chemical shifts, multiplicities, and integrals to the respective protons and carbons in the molecule.

-

Compare the experimental data with predicted spectra or data from similar compounds in the literature to confirm the structure.

-

Caption: Workflow for NMR spectroscopic analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. It is a valuable tool for quantitative analysis and for gaining information about chromophores.

Predicted UV-Vis Spectral Data:

Based on the thiazole and piperazine moieties, it is anticipated that this compound will exhibit UV absorption maxima (λₘₐₓ) in the range of 240-280 nm.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) of the compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

-

Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.

-

Spectral Scan:

-

Use the pure solvent as a blank.

-

Scan the absorbance of each solution across a suitable wavelength range (e.g., 200-400 nm) to determine the λₘₐₓ.

-

-

Quantitative Analysis:

-

Measure the absorbance of each solution at the λₘₐₓ.

-

Plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

-

Caption: Workflow for UV-Visible spectroscopic analysis.

Solubility

Solubility is a critical physicochemical property that influences a drug's dissolution rate and bioavailability.

Predicted Solubility:

Given the presence of the basic piperazine ring, this compound is expected to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH values due to the formation of a protonated, more polar species. It is also likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the compound in a relevant aqueous buffer.

Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

-

Filtration: Filter the samples to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Solubility Determination: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Predicted LogP:

Computational models predict a LogP value of approximately 1.2 for the closely related isomer 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.[4] The LogP for this compound is expected to be in a similar range.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To experimentally determine the octanol-water partition coefficient (LogP).

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove aliquots from both the octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

LogP Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Predicted pKa:

The piperazine ring contains two nitrogen atoms that can be protonated. The pKa of the secondary amine in the piperazine ring is typically around 9.8, while the pKa of the tertiary amine is slightly lower. For 1-methylpiperazine, the pKa values are reported to be around 9.73 and 5.35.[8] It is expected that the pKa values for this compound will be in a similar range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To experimentally determine the pKa values of the compound.

Methodology:

-

Sample Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of this compound. The detailed experimental protocols outlined herein serve as a robust framework for the empirical determination of these critical parameters. A thorough understanding and experimental validation of the molecular structure, spectroscopic properties, solubility, lipophilicity, and ionization constant are fundamental for advancing the research and development of this promising compound. The presented data, both calculated and predicted, offer a solid foundation for further investigation and optimization in the context of drug discovery.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available at: [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PMC - PubMed Central. Available at: [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Available at: [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. Available at: [Link]

-

Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

-

1-(Thiazol-2-yl)piperazine. PubChem. Available at: [Link]

-

2-methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine (C9H15N3S). PubChemLite. Available at: [Link]

-

Full article: Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC - PubMed Central. Available at: [Link]

-

The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available at: [Link]

-

Piperazine. NIST WebBook. Available at: [Link]

-

1-[(1,3-thiazol-4-yl)methyl]piperazine. American Elements. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

-

N-Methylpiperazine. Wikipedia. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. Masaryk University. Available at: [Link]

-

Piperazine, 1-methyl-4-nitroso-. NIST WebBook. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Available at: [Link]

-

UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q),... ResearchGate. Available at: [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uregina.ca [uregina.ca]

An In--Depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound featuring two pharmacologically significant moieties: thiazole and piperazine. This document details the compound's core physicochemical properties, with a primary focus on its molecular weight of 183.27 g/mol . A robust and logical synthetic pathway is presented, complete with a detailed experimental protocol and workflow validation through established analytical techniques. Furthermore, this guide explores the compound's potential applications in drug discovery and medicinal chemistry, grounded in the known biological activities of related thiazole-piperazine derivatives. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Scientific Rationale

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, is a prime example of this paradigm, uniting the thiazole and piperazine rings.

-

The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is a privileged scaffold present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and various antibiotics.[1][2] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3]

-

The Piperazine Moiety: Piperazine is a six-membered saturated heterocycle with two nitrogen atoms at opposing positions. This ring is a common structural component in many centrally active pharmaceuticals, such as antipsychotics (e.g., Clozapine) and antidepressants.[1] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability, and its capacity to form key interactions with biological targets.

The strategic combination of these two rings in this compound creates a molecule with significant potential as a versatile building block or a lead compound for developing novel therapeutic agents.[4]

Physicochemical and Computed Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The molecular formula of this compound is C₈H₁₃N₃S. This composition gives it a precise molecular weight, which is a critical parameter for all quantitative experimental work.

While direct experimental data for this specific isomer is not widely published, its properties can be reliably calculated and inferred from its structural isomer, 1-(4-methyl-1,3-thiazol-2-yl)piperazine (CAS 40615-11-0), which shares the same molecular formula and weight.[5][6]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃S | (Calculated) |

| Molecular Weight | 183.27 g/mol | Santa Cruz Biotechnology[6] |

| Exact Mass | 183.083019 Da | PubChem[5] |

| Topological Polar Surface Area | 41.6 Ų | (Calculated, Isomer Data[5]) |

| Hydrogen Bond Donor Count | 0 | (Calculated) |

| Hydrogen Bond Acceptor Count | 4 | (Calculated) |

| Rotatable Bond Count | 1 | (Calculated) |

| XLogP3 | 1.2 | (Calculated, Isomer Data[5]) |

| CAS Number | Not Assigned | N/A |

Note: Some computed properties are based on the isomeric structure 1-(4-methyl-1,3-thiazol-2-yl)piperazine (PubChem CID: 14479872) as a proxy.[5]

Synthesis and Analytical Validation

A trustworthy and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and field-proven approach to synthesize this compound is through a nucleophilic aromatic substitution reaction.

Causality of Experimental Design: This method is chosen for its efficiency and high yield potential. It leverages the electron-deficient nature of the C2 position on the thiazole ring, making it susceptible to attack by a nucleophile. 1-Methylpiperazine serves as an excellent secondary amine nucleophile.[7] The use of a base is critical to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Detailed Synthesis Protocol

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiazole (1.0 eq), 1-methylpiperazine (1.2 eq)[8], and potassium carbonate (2.0 eq) as the base.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromothiazole.

-

Reaction: Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Dilute with water and extract the product three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Self-Validating Analytical Protocol

Confirmation of the product's identity and purity is non-negotiable. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides a self-validating system.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Create a dilution of 10 µg/mL for analysis.

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Monitor at 254 nm with a Diode Array Detector (DAD) and couple the output to an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

-

Validation Criteria:

-

Purity: The HPLC chromatogram should show a single major peak, indicating >95% purity.

-

Identity: The ESI-MS in positive ion mode should show a prominent ion peak at m/z = 184.09, corresponding to the [M+H]⁺ of the target compound (C₈H₁₄N₃S⁺).

-

Potential Applications in Research and Drug Development

The structural arrangement of this compound suggests its utility in several therapeutic areas. The combination of a thiazole ring with a piperazine linker is a well-explored strategy in medicinal chemistry.[4][9]

-

Anticancer Research: Many potent kinase inhibitors incorporate piperazine and aromatic heterocycles. This compound could serve as a scaffold for developing new agents targeting signaling pathways in cancer cells.[1][2]

-

Neuroscience and CNS Disorders: The piperazine moiety is a classic component of CNS-active drugs. The addition of the thiazole ring could modulate receptor binding profiles, making this a lead structure for investigating novel antipsychotic, antidepressant, or neuroprotective agents.

-

Infectious Diseases: Thiazole-piperazine hybrids have demonstrated promising activity against various pathogens, including the malaria parasite Plasmodium falciparum.[4][10] This scaffold is therefore a valuable starting point for the synthesis of new anti-infective libraries.

Conclusion

This compound is a heterocyclic compound with a molecular weight of 183.27 g/mol . Its structure, which thoughtfully combines the pharmacologically validated thiazole and piperazine scaffolds, marks it as a molecule of high interest for chemical and pharmaceutical research. The straightforward synthetic accessibility and the diverse biological activities associated with its constituent parts position this compound as a valuable building block for the discovery of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, validate, and explore the potential of this promising molecule.

References

-

PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Fabad Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

-

Fabad Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

American Elements. 1-[(1,3-thiazol-4-yl)methyl]piperazine. Available from: [Link]

-

ResearchGate. a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. Available from: [Link]

-

PubChem. Methyl 4-piperazin-1-yl-1,3-thiazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PrepChem.com. Synthesis of (a) 4-Methyl-1-(4-trifluoromethyl-2-thiazolyl)-piperazine. Available from: [Link]

-

PubChemLite. Piperazine, 1-methyl-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride. Available from: [Link]

-

PubChemLite. 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine. Available from: [Link]

-

National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. N-Methylpiperazine. Available from: [Link]

-

National Institutes of Health. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]

-

National Institutes of Health. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available from: [Link]

-

ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of a Novel Thiazolylpiperazine Derivative: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of the heterocyclic compound 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Given the nascent state of publicly available experimental data for this specific molecule, this document serves as both a predictive analysis based on established physicochemical principles and a practical, step-by-step manual for its empirical validation.

Introduction: The Significance of Solubility Profiling

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and erratic bioavailability, hindering clinical development.[1][] 1-(4-Methyl-1,3-thiazol-2-yl)piperazine incorporates both a basic piperazine moiety, known to enhance aqueous solubility, and a more lipophilic methyl-thiazole group. This structural combination presents a unique solubility challenge, making a thorough investigation essential for any potential therapeutic application.

This guide will deconstruct the theoretical underpinnings of its expected solubility and provide robust, validated protocols for its experimental determination.

Physicochemical Characterization and Theoretical Solubility Prediction

While the exact compound specified in the topic, 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, is not readily documented, we will focus on the closely related and commercially available isomer, 1-(4-Methyl-1,3-thiazol-2-yl)piperazine . The principles and methodologies described herein are directly applicable to both structures.

Core Molecular Features

The structure combines two key heterocyclic systems:

-

Piperazine: A six-membered ring with two opposing nitrogen atoms. Piperazine is a basic amine, freely soluble in water, and often incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties.[3][4][5] Its two pKa values are approximately 5.35 and 9.73, indicating it will be protonated and highly soluble in acidic environments.[3][6]

-

4-Methyl-1,3-thiazole: A five-membered aromatic ring containing sulfur and nitrogen. Thiazole itself is only slightly soluble in water, and its derivatives are typically lipophilic.[7][8]

The interplay between the hydrophilic, basic piperazine ring and the more hydrophobic methyl-thiazole moiety will govern the overall solubility profile.

Predicted Physicochemical Properties

The following properties for 1-(4-Methyl-1,3-thiazol-2-yl)piperazine are computationally derived and provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃S | [9] |

| Molecular Weight | 183.28 g/mol | [9] |

| XLogP3 | 1.2 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Topological Polar Surface Area | 56.4 Ų | [9] |

Solubility Prediction (The Henderson-Hasselbalch Relationship)

As a weak base due to the piperazine nitrogens, the aqueous solubility of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine is expected to be highly pH-dependent.[10][11] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized (free base) forms of the molecule.

pH = pKa + log ( [Free Base] / [Protonated Salt] )

-

At pH < pKa₁ (e.g., gastric fluid, pH 1-3): The compound will be predominantly in its doubly protonated, ionized form. This form is expected to exhibit high aqueous solubility.

-

At pH between pKa₁ and pKa₂: A mixture of singly protonated and free base forms will exist.

-

At pH > pKa₂ (e.g., intestinal fluid, pH ~6-7.5): The compound will be primarily in its neutral, free base form. This non-ionized form is less polar and is predicted to have significantly lower aqueous solubility, which could lead to precipitation in the gastrointestinal tract.[1]

Therefore, a key challenge for oral delivery would be maintaining solubility as the compound transitions from the acidic stomach to the more neutral intestine.[12]

Experimental Determination of Solubility: Protocols and Workflows

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[13][14][15]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

-

Preparation: Add an excess amount of solid 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (e.g., 1-2 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter (PTFE is recommended to minimize compound binding).

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.[16] This concentration represents the thermodynamic solubility under the tested conditions.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound upon its precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[17][18] It measures the concentration of the compound that remains in solution under these non-equilibrium conditions and is often indicative of behavior in in vitro biological assays.

Caption: High-throughput workflow for the Kinetic Solubility Assay.

-

Stock Solution: Prepare a 10 mM stock solution of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine in 100% DMSO.

-

Plate Setup: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer-filled wells (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Incubation: Seal the plate and shake for 1-2 hours at room temperature.[18]

-

Filtration: Separate the precipitated compound by filtering the plate contents through a 96-well solubility filter plate.[18]

-

Quantification: Determine the concentration of the compound in the filtrate. This can be done via several methods:

-

Direct UV Absorbance: Using a UV plate reader, compare the absorbance of the filtrate to a calibration curve prepared in the same buffer/DMSO mixture.[14]

-